molecular formula C12H16N2O4 B14686154 p-Cymene-9,10-diol, dicarbamate CAS No. 25462-35-5

p-Cymene-9,10-diol, dicarbamate

Cat. No.: B14686154
CAS No.: 25462-35-5
M. Wt: 252.27 g/mol
InChI Key: HXGYVQDURKNEPV-UHFFFAOYSA-N
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Description

p-Cymene-9,10-diol, dicarbamate: is an organic compound with the molecular formula C12H16N2O4. It is a derivative of p-cymene, which is a naturally occurring aromatic organic compound. The structure of this compound includes a benzene ring substituted with a methyl group and an isopropyl group, along with two carbamate groups attached to the diol functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-cymene-9,10-diol, dicarbamate can be achieved through a multi-step process. One common method involves the initial preparation of p-cymene from limonene or 1,8-cineole through hydrogenation and dehydrogenation reactions . The diol functionality can be introduced by hydroxylation of p-cymene, followed by the reaction with carbamoyl chloride to form the dicarbamate groups .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The integration of biological and chemical catalysis has been explored to optimize the production of p-cymene from renewable biomass sources . This approach not only enhances the efficiency of the process but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions: p-Cymene-9,10-diol, dicarbamate undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones.

    Reduction: The carbamate groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: p-Cymene-9,10-diol, dicarbamate is used as a ligand in coordination chemistry, particularly with transition metals like ruthenium and osmium . These complexes have applications in catalysis and materials science.

Biology and Medicine: The compound has shown potential in biological applications, including its use as an anticancer agent. p-Cymene metallo-derivatives have demonstrated significant anticancer activity in various test systems .

Industry: In the industrial sector, this compound is used as a sustainable solvent in polymer synthesis. It has been found to be highly compatible with direct arylation polymerization, offering an eco-friendly alternative to conventional solvents .

Mechanism of Action

The mechanism of action of p-cymene-9,10-diol, dicarbamate involves its interaction with molecular targets and pathways. In the case of its anticancer activity, the compound forms complexes with transition metals, which can induce apoptosis in cancer cells by disrupting cellular processes . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

    p-Cymene: The parent compound, which lacks the diol and carbamate functionalities.

    p-Cymene-9,10-diol: A derivative with only the diol groups.

    p-Cymene-9,10-diol, mono-carbamate: A derivative with one carbamate group.

Uniqueness: p-Cymene-9,10-diol, dicarbamate is unique due to the presence of both diol and dicarbamate functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including catalysis, medicine, and polymer synthesis.

Properties

CAS No.

25462-35-5

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

[3-carbamoyloxy-2-(4-methylphenyl)propyl] carbamate

InChI

InChI=1S/C12H16N2O4/c1-8-2-4-9(5-3-8)10(6-17-11(13)15)7-18-12(14)16/h2-5,10H,6-7H2,1H3,(H2,13,15)(H2,14,16)

InChI Key

HXGYVQDURKNEPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N

Origin of Product

United States

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